3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-11(2)9-12(8-10)15(21)20-14-5-3-13(4-6-14)16(17,18)19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNLZFCSGSJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- Positional Isomers: lists N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide (Stock #H57838), a positional isomer of the target compound. Here, the 3,5-dimethyl and 4-(trifluoromethyl) groups are swapped between the benzoyl and aniline rings. This inversion significantly alters electronic properties: Target Compound: Electron-donating methyl groups on the benzoyl may reduce electrophilicity of the carbonyl, while the electron-withdrawing trifluoromethyl on the aniline enhances resonance stabilization.
Substituent Type vs. Position :
- 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide () replaces methyl groups with chlorines. Chlorine’s stronger electron-withdrawing effect may increase metabolic stability but reduce solubility compared to methyl .
- Benzipram (: 3,5-dimethyl-N-(isopropyl)-N-(benzyl)benzamide) introduces bulky N-substituents, converting the secondary amide to a tertiary one. This likely improves lipophilicity but may hinder hydrogen bonding in target interactions .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Antiproliferative Activity of Selected Benzamides ()
| Compound | Benzoyl Substituents | Aniline Substituents | IC50 (μM) Range | Notable Target |
|---|---|---|---|---|
| 64 | 3-(trifluoromethyl) | 4-(quinolinyloxy)phenyl | 0.12–1.8 | C-RAF kinase |
| 66 | 3,5-bis(trifluoromethyl) | 4-(quinolinyloxy)phenyl | 0.08–1.2 | Broad-spectrum |
| Target | 3,5-dimethyl | 4-(trifluoromethyl)phenyl | N/A | Hypothesized kinase |
Biological Activity
3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its synthesis and modification for biological testing.
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity to these targets, enhancing potency and selectivity. This compound has shown promise in inhibiting various protein kinases, which are critical in cancer progression.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines, the compound demonstrated potent inhibition of growth:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| Human Colon Adenocarcinoma | 22.94 | 50 |
| Human Lung Adenocarcinoma | 18.50 | 65 |
| Breast Cancer | 15.30 | 70 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases:
- EGFR (Epidermal Growth Factor Receptor) : High inhibitory activity was observed with up to 92% inhibition at concentrations as low as 10 nM.
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Inhibition rates reached 77%, indicating strong potential against this target.
The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group plays a crucial role in enhancing the inhibitory effects on these kinases .
Case Studies
-
Study on EGFR Inhibition :
A study conducted on synthesized derivatives containing the trifluoromethyl group showed that modifications to the benzamide structure significantly increased their binding affinity to EGFR. The most potent derivatives achieved over 90% inhibition in vitro . -
Antimicrobial Properties :
Another investigation focused on the antimicrobial activity of this compound against various pathogens. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. How can synthetic routes for 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide be optimized to improve yield and purity?
- Methodology : Use a two-step protocol involving (1) coupling 3,5-dimethylbenzoic acid with 4-(trifluoromethyl)aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) and (2) purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and (e.g., absence of residual amine peaks at δ 5.2–5.5 ppm) .
- Critical Data : Yield improvements from 60% to 85% by adjusting stoichiometry (1.2:1 acid/amine ratio) and reaction time (24–48 hrs under nitrogen).
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm dihedral angles between benzamide and trifluoromethylphenyl groups (e.g., torsion angle ~45° as in related N-arylbenzamides) .
- Spectroscopy : to verify trifluoromethyl group integrity (δ -62 to -65 ppm); IR spectroscopy for amide C=O stretch (~1650 cm) .
Q. How does the solubility profile of this compound impact in vitro assay design?
- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ max ~260 nm). For low aqueous solubility (<10 µM), employ co-solvents (e.g., 0.1% Tween-80) or nanoformulation .
- Critical Observation : Solubility in DMSO >50 mM but <100 µM in PBS; precipitation observed at higher concentrations may skew cytotoxicity assays .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in bacterial vs. mammalian cell models?
- Methodology :
- Target Validation : Use CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., bacterial AcpS-PPTase vs. human homologs). Refer to structural analogs like 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide, which show selective inhibition of bacterial enzymes .
- Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended interactions in mammalian cells .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Predict preferential substitution at the 4-position of the dimethylbenzamide ring due to electron-donating methyl groups .
- Validation : Compare predicted vs. experimental halogenation products (e.g., bromination at 4-position confirmed via LC-MS) .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodology :
- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic conditions (0.1 M HCl/NaOH). Monitor via UPLC-PDA for degradation products (e.g., hydrolyzed benzoic acid derivatives) .
- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis in aqueous formulations .
Q. How does the trifluoromethyl group influence pharmacokinetic properties in preclinical models?
- Methodology :
- In Vivo ADME : Administer orally (10 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis. Calculate , , and bioavailability.
- Key Finding : The CF group enhances metabolic stability (CYP3A4 resistance) but reduces due to increased logP (~3.5), requiring prodrug strategies .
Key Research Gaps
- Synthetic Challenges : Scalability of carbodiimide-mediated coupling for gram-scale production.
- Biological Mechanisms : Unclear if antibacterial activity stems from target inhibition or membrane disruption.
- Formulation : Need for lipid-based carriers to improve bioavailability in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
